(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a thiophenyl group attached to an acrylamide backbone. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3-chlorophenyl-2-methoxypropylamine: This intermediate can be synthesized by reacting 3-chlorophenylacetonitrile with methanol in the presence of a base such as sodium methoxide.
Formation of the acrylamide backbone: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the acrylamide backbone.
Introduction of the thiophenyl group: Finally, the thiophenyl group is introduced through a coupling reaction with thiophene-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide can be compared with other similar compounds, such as:
N-(2-(3-chlorophenyl)-2-methoxypropyl)acrylamide: Lacks the thiophenyl group, which may result in different chemical and biological properties.
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenyl)acrylamide: Contains a phenyl group instead of a thiophenyl group, which can affect its reactivity and interactions.
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(pyridin-3-yl)acrylamide: Contains a pyridinyl group, which may confer different electronic and steric properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-17(21-2,14-4-3-5-15(18)10-14)12-19-16(20)7-6-13-8-9-22-11-13/h3-11H,12H2,1-2H3,(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMIFVKDQVQWKG-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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